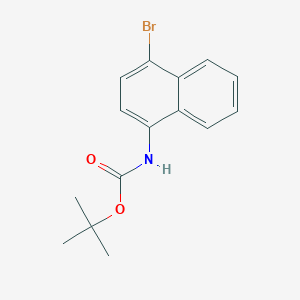

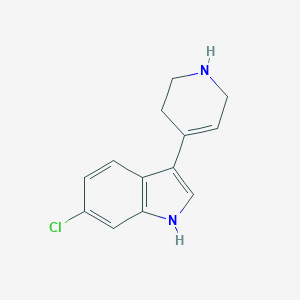

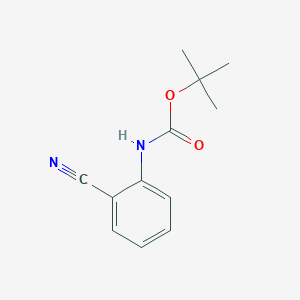

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

説明

6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-Cl-THPI) is a synthetic compound that has recently been studied for its potential applications in various scientific fields. 6-Cl-THPI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. It is also known as 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-indole or 6-chloro-3-tetrahydropyridin-4-yl-1H-indole. 6-Cl-THPI has been studied for its potential therapeutic, biochemical, and physiological effects.

科学的研究の応用

Anticancer Therapy

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary

Concomitant inhibition of the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways has emerged as a promising strategy for cancer therapy. This approach effectively overcomes drug resistance associated with MAPK pathway inhibitors.

Methods of Application

Researchers have developed a series of 1H-pyrazolo[3,4-d]pyrimidine dual ERK (Extracellular Regulated Protein Kinases)/PI3K inhibitors. Among these, Compound 32d stands out as a potent candidate. It exhibits inhibitory activities against both ERK2 and PI3Kα, demonstrating superior anti-proliferative effects against HCT116 and HEC1B cancer cells.

Results

- In an HCT-116 xenograft model, it outperforms the combination of existing drugs (BVD-523 + GDDC-0980) with a tumor growth inhibitory rate of 51% without observable toxic effects .

Drug Design and Optimization

Specific Scientific Field

Medicinal Chemistry and Computational Chemistry

Summary

Researchers can use this compound as a scaffold for designing novel drugs.

Methods of Application

Results

特性

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)